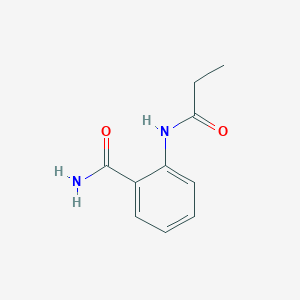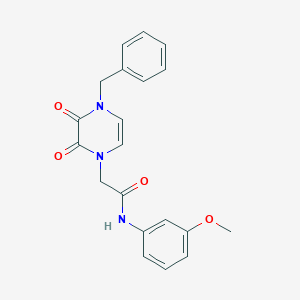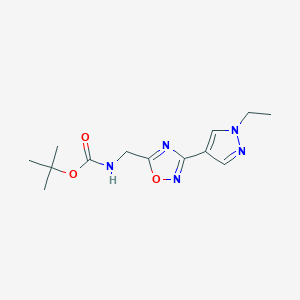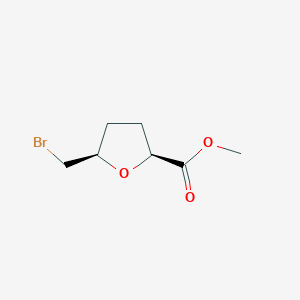![molecular formula C19H18N4O3 B2710951 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034226-37-2](/img/structure/B2710951.png)
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing the 1H-pyrazol-5-yl and pyridin-3-yl groups are often used in the synthesis of various pharmaceuticals and agrochemicals . They can exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by methods such as melting point determination, 1H NMR, 13C NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of different substituents on the pyrazole group, enabling multidirectional transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques .科学的研究の応用
Antibacterial Activity
The synthesis and antibacterial activity of novel pyrazolopyridine derivatives, including compounds structurally similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide, have been investigated. These compounds showed moderate to good antibacterial efficacy against various strains such as P. aeruginosa, E. coli, S. pneumoniae, and B. cereus (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Agents
A study on pyrazolopyrimidines derivatives, including structural analogs of the compound , highlighted their potential as anticancer and anti-5-lipoxygenase agents. These compounds demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines and exhibited 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antitubercular Activity
Research into pyrazolo[1,5-a]pyridine-3-carboxamide derivatives identified compounds with promising in vitro potency against Mycobacterium tuberculosis, including drug-susceptible H37Rv strain and multidrug-resistant strains. These findings suggest potential applications in antitubercular drug discovery (Tang et al., 2015).
Luminescence and Binding Characteristics
A study on the luminescence properties of novel aromatic carboxylic acid derivatives and their Eu(III) and Tb(III) complexes, which are structurally related to the compound of interest, explored their potential in materials science. These compounds demonstrated strong luminescence intensity and high thermal stability, indicating potential applications in sensing and imaging (Tang, Tang, & Tang, 2011).
Cytotoxicity Studies
Investigations into new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives assessed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These studies provide insights into the therapeutic potential of compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide in cancer treatment (Hassan, Hafez, & Osman, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-16(5-6-22-23)14-9-13(10-20-12-14)11-21-19(24)15-3-2-4-17-18(15)26-8-7-25-17/h2-6,9-10,12H,7-8,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBNQKQQQBDJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-bis(dimethylamino)pyrimidin-5-yl)urea](/img/structure/B2710872.png)
![N-(cyanomethyl)-2-methyl-2-[4-(2-methylpropoxy)phenyl]propanamide](/img/structure/B2710875.png)

![N-(2-methoxyethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2710877.png)

![N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710883.png)

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)
